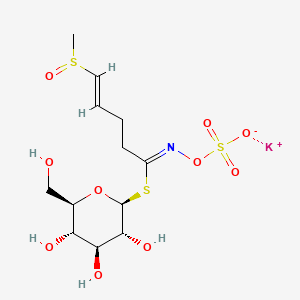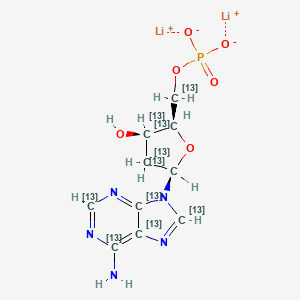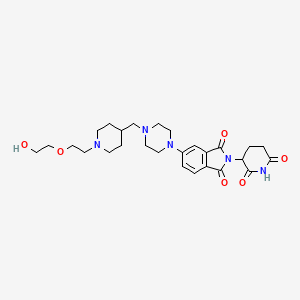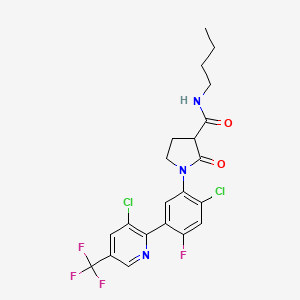
Ppo-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ppo-IN-4 is a potent inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme. This compound has shown potential as a herbicide for use in various agricultural settings, including wheat, corn, and paddy fields .
Métodos De Preparación
The synthesis of Ppo-IN-4 involves forming two hydrogen bonds with the amino acid residue arginine-98 and engaging in two π-π stacking interactions with the amino acid residue phenylalanine-392 . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide, mixing with polyethylene glycol 300, and adding Tween 80 and distilled water .
Análisis De Reacciones Químicas
Ppo-IN-4 undergoes several types of chemical reactions, including oxidation and reduction. The enzyme protoporphyrinogen oxidase catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, which is a crucial step in the biosynthesis of chlorophyll and heme . Common reagents used in these reactions include molecular oxygen and various oxidizing agents . The major products formed from these reactions are protoporphyrin IX and singlet oxygen .
Aplicaciones Científicas De Investigación
Ppo-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis of chlorophyll and heme . In biology, it helps in understanding the role of protoporphyrinogen oxidase in various organisms . In medicine, this compound is being explored for its potential use in photodynamic therapy for cancer treatment . In the industry, it is used as a herbicide to control weeds in agricultural fields .
Mecanismo De Acción
The mechanism of action of Ppo-IN-4 involves the inhibition of protoporphyrinogen oxidase, which leads to the accumulation of protoporphyrinogen IX. This accumulation results in the production of singlet oxygen and other reactive oxygen species, causing lipid peroxidation and cell membrane disruption . The molecular targets of this compound include the active sites of protoporphyrinogen oxidase, where it forms hydrogen bonds and π-π stacking interactions with specific amino acid residues .
Comparación Con Compuestos Similares
Ppo-IN-4 is unique compared to other protoporphyrinogen oxidase inhibitors due to its superior herbicidal activity and selectivity . Similar compounds include pyraflufen-ethyl, which also inhibits protoporphyrinogen oxidase but is less effective than this compound . Other similar compounds are trifludimoxazin and ZINC70338, which have been studied for their selectivity and effectiveness in inhibiting protoporphyrinogen oxidase .
Propiedades
Fórmula molecular |
C18H17N3O2S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
[(E)-1-[4-(1-methylpyrazol-4-yl)phenyl]ethylideneamino] 5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-9-17(24-12)18(22)23-20-13(2)14-5-7-15(8-6-14)16-10-19-21(3)11-16/h4-11H,1-3H3/b20-13+ |
Clave InChI |
JIOPEGRZSUQSDP-DEDYPNTBSA-N |
SMILES isomérico |
CC1=CC=C(S1)C(=O)O/N=C(\C)/C2=CC=C(C=C2)C3=CN(N=C3)C |
SMILES canónico |
CC1=CC=C(S1)C(=O)ON=C(C)C2=CC=C(C=C2)C3=CN(N=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)









